molecular formula C20H21N3O4 B2611980 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 377761-34-7

4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2611980
CAS No.: 377761-34-7
M. Wt: 367.405
InChI Key: CFFIKAQWXQDBDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide belongs to the dihydropyrimidine (DHPM) family, a class of heterocyclic molecules synthesized via Biginelli-type reactions.

Properties

IUPAC Name

4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-N-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-12-17(19(24)22-13-7-5-4-6-8-13)18(23-20(25)21-12)15-10-9-14(26-2)11-16(15)27-3/h4-11,18H,1-3H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFIKAQWXQDBDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=C(C=C(C=C2)OC)OC)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is part of a class of tetrahydropyrimidines that have garnered interest due to their diverse biological activities. This article examines the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N2O4C_{17}H_{20}N_2O_4, and it features a tetrahydropyrimidine core substituted with various functional groups. The presence of methoxy groups and a phenyl moiety enhances its lipophilicity and potential biological interactions.

Antiviral Activity

Recent studies have highlighted the antiviral properties of tetrahydropyrimidine derivatives. For instance, compounds similar to this compound have been evaluated for their ability to inhibit HIV integrase. One study reported that derivatives with similar structures inhibited the strand transfer reaction of HIV-1 integrase with an IC50 value as low as 0.65 µM, indicating significant antiviral activity against HIV .

Antitumor Activity

Tetrahydropyrimidines have also been investigated for their antitumor properties. In vitro studies demonstrated that certain derivatives exhibited selective cytotoxicity against various human tumor cell lines. For example, a structure-activity relationship (SAR) analysis revealed that modifications in the side chains significantly influenced the antitumor efficacy .

The biological activities of these compounds are often attributed to their ability to interact with specific enzymes or receptors in the body. The inhibition of HIV integrase suggests a mechanism where these compounds disrupt viral replication by preventing the integration of viral DNA into host genomic DNA . Similarly, antitumor activity may result from interference with cellular pathways involved in proliferation and apoptosis.

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, a series of tetrahydropyrimidine derivatives were synthesized and tested for their antiviral efficacy against HIV. Among these compounds, one derivative demonstrated a potent inhibitory effect on the integrase enzyme, showcasing potential as a lead compound for further development in antiviral therapies .

Case Study 2: Antitumor Activity

A study involving various tetrahydropyrimidine analogs assessed their cytotoxic effects on multiple cancer cell lines. Results indicated that certain modifications to the phenyl rings enhanced selectivity and potency against specific tumor types. This highlights the importance of structural optimization in developing effective anticancer agents .

Data Table: Summary of Biological Activities

Compound NameActivity TypeIC50 ValueTarget
This compoundAntiviral0.65 µMHIV Integrase
Related Tetrahydropyrimidine DerivativeAntitumorVariesVarious Human Tumor Cell Lines

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The 2-oxo group in the target compound contrasts with 2-thioxo derivatives (e.g., compounds in ), which exhibit higher melting points due to increased molecular symmetry and sulfur’s polarizability. For instance:

Compound Substituents (R1, R2) Melting Point (°C) Yield (%) Core Structure Source
2,4-Dimethoxyphenyl, N-phenyl (target) N/A N/A 2-oxo -
2-Bromophenyl, N-phenyl (9a, ) 248–250 73 2-thioxo
4-Ethoxyphenyl, N-phenyl (4j, ) Not reported Not reported 2-oxo
3-Chlorophenyl, N-(4-ethoxyphenyl) () Not reported Not reported 2-oxo
2-Chlorophenyl, N-(2,5-dimethoxyphenyl) () Not reported Not reported 2-oxo

Key Observations :

  • Thioxo vs. Oxo : Thioxo analogs (e.g., 9a in ) exhibit higher melting points (248–283°C) compared to oxo derivatives, likely due to stronger intermolecular interactions (e.g., dipole-dipole, van der Waals) .
  • Methoxy Substitution: The 2,4-dimethoxyphenyl group in the target compound may enhance solubility in polar solvents compared to halogenated (e.g., bromo, chloro) or non-polar (e.g., methyl) substituents .
Anticancer and Enzyme Inhibition
  • Thymidine Phosphorylase (TP) Inhibition : Methyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-DHPM-5-carboxylate () showed moderate TP inhibition (IC₅₀ = 46.8 μM), suggesting that methoxy groups enhance binding to enzyme active sites. The target compound’s 2,4-dimethoxyphenyl group may exhibit similar or improved activity .
  • Antimicrobial Activity : Thioxo derivatives () demonstrated broad-spectrum antimicrobial activity, but oxo analogs like the target compound may prioritize different biological targets due to electronic differences .
Antitumor Activity
  • 4-(4-Bromophenyl)-1-(4-methoxybenzyl)-6-methyl-2-oxo-N-phenyl-DHPM-5-carboxamide () exhibited cytotoxic activity (HRMS-confirmed structure), though with low yield (28.7%). The target compound’s dimethoxy groups may improve metabolic stability compared to brominated analogs .

Data Tables

Table 1: Comparison of Selected DHPM Derivatives

Compound ID R1 R2 Core m.p. (°C) Yield (%) Activity Source
Target Compound 2,4-Dimethoxyphenyl N-phenyl 2-oxo N/A N/A Not reported -
9a () 2-Bromophenyl N-phenyl 2-thioxo 248–250 73 Not reported
4j () 4-Ethoxyphenyl N-phenyl 2-oxo Not reported Not reported Not reported
4n () 4-Ethoxyphenyl N-(4-chlorophenyl) 2-thioxo Not reported Not reported Antimicrobial
8e () 4-Bromophenyl N-phenyl 2-oxo 191.7–193.5 28.7 Anticancer

Q & A

Q. What are the standard synthetic protocols for preparing 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer: The synthesis typically involves a Biginelli-like cyclocondensation reaction using substituted aldehydes (e.g., 2,4-dimethoxybenzaldehyde), urea/thiourea derivatives, and β-keto esters under acidic conditions. Key steps include:
  • Condensation: Reacting 2,4-dimethoxyphenyl aldehyde with methyl acetoacetate and N-phenylurea in ethanol or acetic acid at reflux (80–100°C) for 12–24 hours .
  • Cyclization: Acid catalysis (e.g., HCl or p-TsOH) to form the tetrahydropyrimidine ring. Solvent choice (ethanol vs. acetone) impacts purity: ethanol yields ~60–70%, while acetone improves crystallinity but reduces yield (~50%) .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol is essential for isolating the carboxamide derivative with >95% purity .

Q. How is the structural identity of this compound validated, and what analytical techniques are critical for characterization?

  • Methodological Answer:
  • NMR Spectroscopy: 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., methoxy groups at 2,4-positions on the phenyl ring, methyl at C6). Key signals include δ 2.35 ppm (C6-CH3_3) and δ 3.80–3.85 ppm (OCH3_3) .
  • Mass Spectrometry (HRMS): Exact mass determination (e.g., [M+H]+^+ at m/z 423.1784) confirms molecular formula C21_{21}H23_{23}N3_3O5_5 .
  • X-ray Crystallography: Resolves stereochemistry (e.g., chair conformation of the tetrahydropyrimidine ring and dihedral angles between substituents) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for structurally analogous tetrahydropyrimidine carboxamides?

  • Methodological Answer:
  • Dose-Response Variability: Use standardized assays (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., HeLa, MCF-7) to account for cell-type-specific effects. For example, IC50_{50} values for analogous compounds range from 8–50 μM due to differential membrane permeability .
  • Solubility Adjustments: Improve compound solubility using DMSO/PBS mixtures (≤0.1% DMSO) to avoid false negatives in antimicrobial assays .
  • Control Experiments: Include positive controls (e.g., doxorubicin for cytotoxicity) and validate target engagement via Western blotting (e.g., p53 or caspase-3 activation) .

Q. How can regioselectivity challenges in modifying the tetrahydropyrimidine ring be addressed during derivatization?

  • Methodological Answer:
  • Protecting Groups: Protect the carboxamide (e.g., tert-butoxycarbonyl, Boc) before introducing substituents at C3 or C5 to prevent side reactions .
  • Metal-Catalyzed Cross-Coupling: Use Pd(OAc)2_2/Xantphos for Suzuki-Miyaura coupling to functionalize the 2,4-dimethoxyphenyl moiety without ring degradation .
  • Computational Modeling: DFT calculations (e.g., Gaussian 09) predict electrophilic/nucleophilic sites to guide selective functionalization .

Q. What experimental designs optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer:
  • LogP Optimization: Introduce polar groups (e.g., hydroxyl or amino) via post-synthetic modifications to reduce LogP from ~3.5 (parent compound) to <2.5, enhancing aqueous solubility .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., demethylation of methoxy groups) and block them with fluorine substitution .
  • In Vivo PK Profiling: Conduct bioavailability studies in Sprague-Dawley rats (IV/PO administration) with LC-MS/MS quantification to assess Cmax_{max}, T1/2_{1/2}, and AUC .

Key Research Challenges

  • Stereochemical Complexity: Racemization at C4 during synthesis requires chiral HPLC or asymmetric catalysis for enantiopure production .
  • Biological Target Identification: Use CRISPR-Cas9 knockout libraries to map pathways affected by the compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.